Catechin

Description

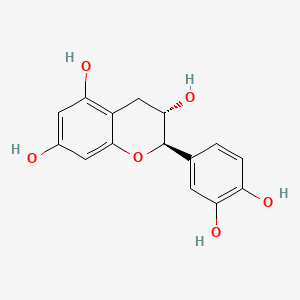

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022322, DTXSID001349029 | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7295-85-4, 154-23-4, 100786-01-4 | |

| Record name | (±)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cianidanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catechine dl-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Brown 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100786014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cianidanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cianidanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-catechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1V1STN48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIANIDANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4Y243W61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

catechin and epicatechin structural differences

A Technical Guide to the Structural Differences Between Catechin and Epithis compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and epithis compound, two prominent flavan-3-ols found in numerous plant-based foods, are stereoisomers that share an identical chemical formula but exhibit distinct three-dimensional structures. This stereochemical variance is the primary determinant of their differing physicochemical properties, metabolic fates, and biological activities. A comprehensive understanding of these structural nuances is critical for researchers in pharmacology, nutritional science, and drug development aiming to harness their therapeutic potential. This technical guide provides an in-depth analysis of the structural differences between this compound and epithis compound, details the experimental protocols used for their differentiation, presents quantitative data in a comparative format, and illustrates key concepts through structured diagrams.

Core Molecular Structure and Stereoisomerism

This compound and epithis compound are flavonoids characterized by a C6-C3-C6 backbone, which forms a three-ringed structure: a heterocyclic C-ring containing an oxygen atom, fused to an aromatic A-ring, and attached to another aromatic B-ring at the C2 position.[1] Both molecules have the same molecular formula (C15H14O6) and molecular weight (290.27 g/mol ).[2]

The fundamental distinction between them arises from their nature as diastereoisomers.[3] This isomerism is dictated by the spatial orientation of the substituents at the two chiral centers located on the C-ring: carbon 2 (C2), where the B-ring is attached, and carbon 3 (C3), which bears a hydroxyl group.[3]

-

This compound possesses a trans configuration. The B-ring at C2 and the hydroxyl group at C3 are located on opposite sides of the C-ring plane. The most common and biologically relevant form is (+)-catechin , which has a (2R, 3S) absolute configuration.[3]

-

Epithis compound possesses a cis configuration. The B-ring at C2 and the hydroxyl group at C3 are on the same side of the C-ring plane. The most prevalent natural form is (-)-epithis compound , which has a (2R, 3R) absolute configuration.

This subtle change in the orientation of a single hydroxyl group profoundly impacts the molecule's overall shape, polarity, and ability to interact with biological targets.

Quantitative Physicochemical Data

The structural isomerism of this compound and epithis compound gives rise to distinct physicochemical properties. The following table summarizes key quantitative data for the most common isomers found in nature, (+)-catechin and (-)-epithis compound.

| Property | (+)-Catechin | (-)-Epithis compound |

| Configuration | trans | cis |

| Absolute Stereochem. | (2R, 3S) | (2R, 3R) |

| Molecular Formula | C₁₅H₁₄O₆ | C₁₅H₁₄O₆ |

| Molecular Weight | 290.27 g/mol | 290.27 g/mol |

| CAS Number | 154-23-4 | 490-46-0 |

| Melting Point | 175-177 °C | ~240 °C (decomposes) |

| Specific Rotation [α]D | +14.0° | -54° to -46° (c=0.1 in MeOH) |

Note: Melting points can vary based on hydration state and experimental conditions.

Experimental Protocols for Isomer Differentiation

Differentiating between this compound and epithis compound isomers requires analytical techniques capable of resolving chiral molecules. The primary methods employed are detailed below.

Chromatographic Separation: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating this compound and epithis compound enantiomers and diastereomers.

Protocol: Normal-Phase Chiral HPLC This method provides direct separation of all four common diastereomers.

-

Instrumentation: HPLC system with a Photodiode Array (PDA) and/or Circular Dichroism (CD) detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

-

Mobile Phase: A non-polar solvent system, typically a mixture of n-hexane and ethanol with a small percentage of an acidic modifier to improve peak shape. A common mobile phase is n-hexane/ethanol with 0.1% trifluoroacetic acid (TFA).

-

Elution: Isocratic elution is typically used. The ratio of hexane to ethanol is optimized to achieve baseline resolution. For example, an 80:20 (v/v) mixture of Hexane:Ethanol can be effective.

-

Detection: UV detection at 280 nm is standard for flavonoids. A CD detector can be used in series to confirm the identity of the enantiomers based on their opposite Cotton effects.

Protocol: Reversed-Phase Chiral HPLC This method uses a cyclodextrin-based mobile phase additive to achieve separation on a more conventional column.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Stationary Phase: Phenyl-bonded silica column.

-

Mobile Phase: An aqueous mobile phase containing a chiral selector. For instance, an aqueous solution with 0.6% (w/v) β-cyclodextrin can be used.

-

Mechanism: The this compound isomers form transient diastereomeric inclusion complexes with the β-cyclodextrin in the mobile phase. The differences in the stability of these complexes allow for their separation on the phenyl column. (-)-Catechin and (+)-epithis compound, which form more stable complexes, tend to elute earlier than their respective enantiomers.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound isomers. Complete 1H and 13C NMR assignments have been achieved for all four common epimers.

Protocol: 1D and 2D NMR for Structural Confirmation

-

Sample Preparation: Samples (typically 5-10 mg) are dissolved in a deuterated solvent, such as acetone-d6 or DMSO-d6, and placed in a 5 mm NMR tube.

-

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D 1H NMR: Provides initial information. The coupling constant (J-value) between the H-2 and H-3 protons on the C-ring is a key diagnostic feature. In catechins (trans), this J-value is larger than in epicatechins (cis).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings (e.g., H-2 with H-3, H-3 with H-4).

-

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is critical for confirming stereochemistry. In epicatechins (cis), a spatial proximity and thus a NOE correlation is observed between H-2 and H-3, which is absent in the trans catechins.

-

Crystallographic Analysis: X-Ray Diffraction

Single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional atomic structure of a molecule. While obtaining suitable single crystals of flavonoids can be challenging, this method offers unparalleled detail.

Protocol: Small Molecule Single-Crystal XRD

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the purified isomer. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled (e.g., to 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic model is then refined against the experimental data to achieve the best possible fit, yielding precise bond lengths, bond angles, and torsional angles that define the molecule's conformation.

-

Combined Methods: For materials that are difficult to crystallize, combined techniques like solid-state NMR (SSNMR) and synchrotron X-ray powder diffraction (XRPD) can be used to solve the crystal structure from a microcrystalline powder.

Structure-Activity Relationship and Biological Implications

The difference in stereochemistry directly translates to differences in how these molecules interact with their environment, leading to varied biological outcomes.

-

Bioavailability and Metabolism: The stereochemical configuration has a strong impact on uptake and metabolism. Studies suggest that (-)-epithis compound generally has superior bioavailability compared to (+)-catechin, meaning it is absorbed and utilized more efficiently by the body. This difference in absorption and metabolic pathway influences their distribution in tissues and the duration of their activity.

-

Antioxidant Activity: Both isomers are potent antioxidants, but their mechanisms can differ. The spatial arrangement of the hydroxyl groups influences their ability to donate hydrogen atoms (radical scavenging) and chelate metal ions. Some theoretical studies suggest epithis compound is a more reactive radical scavenger, while this compound may be a better metal chelator.

-

Molecular Interactions: The cis/trans configuration alters the overall shape of the molecule, which dictates how it fits into the binding pockets of enzymes and receptors. This can lead to different affinities for protein targets and, consequently, different downstream biological effects.

Conclusion

The distinction between this compound and epithis compound is a quintessential example of how stereochemistry governs function in biological systems. While sharing the same atomic composition, their classification as trans (this compound) and cis (epithis compound) diastereomers leads to measurable differences in their physical properties, metabolic processing, and ultimately, their pharmacological effects. For professionals in research and drug development, a precise characterization using the analytical methods outlined in this guide is not merely an academic exercise but a prerequisite for accurately interpreting biological data and designing effective therapeutic strategies based on these versatile natural compounds.

References

- 1. 490-46-0・(-)-Epithis compound Standard・054-08881[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Epithis compound | C15H14O6 | CID 72276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Catechins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of catechins, a class of flavonoids abundant in tea, cocoa, and various fruits. Understanding these properties is critical for researchers in drug development, food science, and nutraceuticals to optimize their formulation, delivery, and bioavailability. This guide offers detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of key biological pathways and experimental workflows.

Core Physicochemical Properties of Catechins

Catechins are characterized by a flavan-3-ol backbone. The number and position of hydroxyl groups, as well as the presence of a galloyl moiety, significantly influence their physicochemical characteristics. The most abundant and studied catechins include (-)-epicatechin (EC), (-)-epigallothis compound (EGC), (-)-epithis compound gallate (ECG), and (-)-epigallothis compound gallate (EGCG).

Solubility

The solubility of catechins is a crucial factor for their absorption and formulation. Generally, catechins are sparingly soluble in water and more soluble in organic solvents. Their solubility is influenced by the solvent polarity, temperature, and pH.

Table 1: Solubility of Major Catechins in Various Solvents

| This compound | Water | Ethanol | Methanol | Acetone | DMSO | Dimethyl Formamide (DMF) |

| (+)-Catechin | ~1.6 mg/mL (in PBS, pH 7.2)[1] | ~100 mg/mL[1] | Soluble[2] | Soluble[2] | ~50 mg/mL[1] | ~100 mg/mL |

| (-)-Epithis compound | 0.3 - 0.8 wt% (293.15-313.15 K) | Soluble | Soluble | Soluble | - | - |

| (-)-Epigallothis compound (EGC) | Soluble | Soluble | Soluble | Soluble | - | - |

| (-)-Epithis compound Gallate (ECG) | Sparingly Soluble | Soluble | Soluble | Soluble | - | - |

| (-)-Epigallothis compound Gallate (EGCG) | Sparingly Soluble | Soluble | Soluble | Soluble | - | - |

Stability

This compound stability is highly dependent on pH, temperature, light, and the presence of oxygen and metal ions. They are generally more stable in acidic conditions and at lower temperatures. Degradation can occur through oxidation, epimerization, and polymerization.

-

pH: Catechins are most stable at a pH around 4. As the pH increases above 6, their degradation rate accelerates significantly.

-

Temperature: Higher temperatures promote the degradation and epimerization of catechins.

-

Concentration: Interestingly, some studies have shown that catechins can be more stable at higher concentrations.

Acidity (pKa)

The pKa values of the hydroxyl groups on the this compound molecule influence its antioxidant activity, metal-chelating ability, and interaction with biological targets. The multiple hydroxyl groups result in several pKa values.

Table 2: Experimental and Predicted pKa Values of Major Catechins

| This compound | pKa1 | pKa2 | pKa3 | pKa4 |

| (+)-Catechin | 7.53 | 9.92 | 10.47 | 11.47 |

| (-)-Epithis compound | 6.77 | 10.56 | 11.21 | 11.71 |

| (-)-Epigallothis compound (EGC) | 8.41 | 9.38 | 10.60 | 11.60 |

| (-)-Epigallothis compound Gallate (EGCG) | 7.68 | 8.69 | 9.39 | 10.80 |

Note: Data for EGC and EGCG are from various sources and may represent a range of reported values.

Lipophilicity (Partition Coefficient - LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and bioavailability. A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).

Table 3: Experimental and Predicted LogP Values of Major Catechins

| This compound | LogP (Experimental) | LogP (Predicted) |

| (+)-Catechin | 0.31 - 0.86 | 0.51 |

| (-)-Epithis compound | - | - |

| (-)-Epigallothis compound (EGC) | -0.53 | - |

| (-)-Epithis compound Gallate (ECG) | - | 2.67 |

| (-)-Epigallothis compound Gallate (EGCG) | - | - |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of catechins.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a this compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of the this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Quantification of Catechins by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the separation, identification, and quantification of catechins.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, a gradient pump, an autosampler, and a UV-Vis or photodiode array (PDA) detector is required.

-

Mobile Phase: A gradient elution is typically employed using two mobile phases:

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: The gradient starts with a high percentage of mobile phase A, which is gradually decreased while the percentage of mobile phase B is increased over the course of the run to elute the catechins based on their polarity.

-

Detection: Catechins are typically detected at a wavelength of 280 nm.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for each this compound to be quantified.

-

Sample Preparation: Dissolve the sample containing catechins in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of each this compound in the samples.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases. This is crucial for accurate results.

-

Sample Preparation: Dissolve a known amount of the this compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the other pre-saturated phase to the solution from step 2 in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the this compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the this compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Acidity (pKa) by Potentiometric Titration

This method involves titrating a solution of the this compound with a strong base and monitoring the pH change to determine the pKa values.

Methodology:

-

Instrumentation: A potentiometer with a calibrated pH electrode and a magnetic stirrer are required.

-

Sample Preparation: Prepare a solution of the this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue. The solution should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.

-

Titration Setup: Place the this compound solution in a beaker with the pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized. For polyprotic acids like catechins, multiple inflection points and corresponding pKa values may be observed. The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

Biological Interactions and Signaling Pathways

The physicochemical properties of catechins directly influence their biological activities, including their antioxidant effects and modulation of cellular signaling pathways.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of antioxidants.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Sample Preparation: Prepare a series of dilutions of the this compound sample.

-

Reaction: Add a small volume of each this compound dilution to a larger volume of the DPPH working solution. A control containing only the solvent instead of the this compound solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Keap1-Nrf2-ARE Signaling Pathway

Catechins, particularly EGCG, can exert their antioxidant effects indirectly by activating the Keap1-Nrf2-ARE signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain catechins, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.

Conclusion

The physicochemical properties of catechins are multifaceted and interconnected, profoundly influencing their biological activity and potential therapeutic applications. A thorough understanding and precise measurement of these properties are essential for the rational design of this compound-based pharmaceuticals, nutraceuticals, and functional foods. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists working with these promising natural compounds.

References

A Technical Guide to the Major Plant Sources of Catechins for Researchers and Drug Development Professionals

Abstract

Catechins, a class of flavan-3-ols, are polyphenolic secondary metabolites abundant in the plant kingdom, renowned for their significant antioxidant properties and potential therapeutic applications. This technical guide provides an in-depth overview of the major plant sources of catechins, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and a summary of their biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these bioactive compounds.

Introduction to Catechins

Catechins are a group of flavonoids ubiquitous in vascular plants.[1] The most common catechins include (+)-catechin, (-)-epicatechin, (-)-epigallothis compound, (-)-epithis compound gallate, and (-)-epigallothis compound gallate (EGCG).[2] These compounds are of significant interest to the scientific community due to their potent antioxidant activities and their potential roles in the prevention and treatment of various diseases.[3] The diverse biological effects associated with this compound-rich foods have spurred extensive research into their sources, biosynthesis, and mechanisms of action.

Major Plant Sources of Catechins

While catechins are widely distributed, their concentrations vary significantly among different plant species and even between different parts of the same plant. The primary dietary sources of catechins in Europe and the United States are tea and pome fruits.[1]

Tea (Camellia sinensis)

The tea plant, Camellia sinensis, is arguably the most significant source of catechins, with green tea containing particularly high concentrations.[4] The fermentation process used to produce oolong and black teas leads to the enzymatic oxidation of catechins into more complex flavonoids like theaflavins and thearubigins, thereby reducing the monomeric this compound content. Green tea, being non-fermented, preserves a higher proportion of these compounds. The major catechins found in tea are EGCG, EGC, ECG, and EC.

Cocoa (Theobroma cacao)

Cocoa beans are another rich source of catechins, with (-)-epithis compound being the most abundant form. The this compound content in cocoa products is influenced by the bean variety, geographical origin, and processing methods such as fermentation and roasting, which can lead to a decrease in this compound levels.

Fruits and Berries

A variety of fruits are significant sources of catechins. Pome fruits like apples and pears, as well as berries such as blackberries, strawberries, and raspberries, contain notable amounts of these compounds. Grapes (Vitis vinifera), and consequently red wine, are also well-known for their this compound content.

Other Notable Sources

Broad beans (Vicia faba) and various other legumes also contain catechins. Additionally, the leaves of some plants not commonly consumed, such as persimmon (Diospyros kaki), have been shown to be rich in these flavonoids.

Quantitative Data on this compound Content

The following tables summarize the this compound content in various plant sources as reported in the scientific literature. It is important to note that these values can vary based on factors such as cultivar, growing conditions, harvest time, and analytical methodology.

Table 1: this compound Content in Different Tea Varieties (mg/g dry weight)

| Tea Type | (+)-Catechin | (-)-Epithis compound (EC) | (-)-Epigallothis compound (EGC) | (-)-Epithis compound Gallate (ECG) | (-)-Epigallothis compound Gallate (EGCG) | Total Catechins |

| Green Tea | 0.61% (of extract) | - | - | - | 10.85% (of extract) | 30.56% (of extract) |

| Black Tea | - | - | - | - | - | 21.2 - 68.3 |

| White Tea | - | - | - | - | - | - |

| Oolong Tea | - | - | - | - | - | - |

Note: Data is compiled from multiple sources and presented as a range or representative value. The study by Shariare et al. (2021) provides percentage of extract, while other sources provide mg/g of dry leaf.

Table 2: this compound Content in Cocoa Products (mg/100g)

| Product | (+)-Catechin | (-)-Epithis compound | Total Catechins |

| Cocoa Beans (Fresh) | 65 | - | - |

| Cocoa Beans (Dried, Fermented) | - | 17.34 - 41.97 | - |

| Dark Chocolate | 12.0 | 41.5 | 53.5 |

| Milk Chocolate | 2.1 | 6.3 | 8.4 |

| Cocoa Powder | 0.0 | 26.2 | 26.2 |

Note: Values are indicative and can vary significantly based on processing.

Table 3: this compound and Epithis compound Content in Selected Fruits and Legumes (mg/100g fresh weight)

| Food Source | (+)-Catechin | (-)-Epithis compound |

| Apples | 0.9 | 6.1 |

| Blackberries | 37.1 | 4.7 |

| Cherries | 1.3 | 7.0 |

| Black Grapes | 10.1 | 8.7 |

| Pears | 0.3 | 3.8 |

| Raspberries | 1.6 | 4.1 |

| Strawberries | High | - |

| Broad (Fava) Beans | 8.2 | 7.8 |

| Red Wine (mg/100ml) | 7.0 | 3.3 |

Source: Adapted from UC Davis Nutrition and Health Info Sheet.

Experimental Protocols

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of catechins from plant materials.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction

-

Sample Preparation: Plant material (e.g., tea leaves, cocoa beans) is freeze-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight and then ground into a fine powder.

-

Solvent Extraction: A known weight of the powdered sample is extracted with a suitable solvent. Aqueous ethanol (50-70%) or methanol are commonly used. The extraction can be performed using various techniques:

-

Maceration: Soaking the sample in the solvent at room temperature for a specified period (e.g., 24 hours) with occasional agitation.

-

Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance the extraction efficiency.

-

Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and accelerate extraction.

-

Pressurized Liquid Extraction (PLE): Using solvents at elevated temperatures and pressures to improve extraction speed and efficiency.

-

-

Filtration and Concentration: The resulting mixture is filtered or centrifuged to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with UV or Diode Array Detection (DAD) is the most common and reliable method for the separation and quantification of individual catechins.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Catechins are typically detected by UV absorbance at approximately 280 nm.

-

Quantification: The concentration of each this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of the individual catechins.

Biosynthesis of Catechins in Plants

Catechins are synthesized via the flavonoid branch of the phenylpropanoid pathway. The core pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into the flavan-3-ol skeleton.

The key enzymes in this pathway include:

-

PAL: Phenylalanine ammonia-lyase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

F3H: Flavanone 3-hydroxylase

-

DFR: Dihydroflavonol 4-reductase

-

LCR: Leucoanthocyanidin reductase

-

ANS: Anthocyanidin synthase

-

ANR: Anthocyanidin reductase

The expression of these biosynthetic genes is tightly regulated at the transcriptional level by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. This regulatory network allows the plant to control the production of catechins in response to developmental cues and environmental stimuli.

Conclusion

Catechins are a vital class of plant secondary metabolites with significant implications for human health. A thorough understanding of their primary sources, the ability to accurately quantify their content, and knowledge of their biosynthesis are crucial for ongoing research and the development of new pharmaceuticals and nutraceuticals. This guide provides a foundational resource for professionals in these fields, summarizing the current state of knowledge on these important bioactive compounds.

References

The Biosynthesis of Catechins in Camellia sinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Catechins, a class of flavan-3-ols, are the most abundant and bioactive polyphenols in the leaves of the tea plant, Camellia sinensis. They are responsible for the characteristic astringency and bitterness of tea and possess numerous health-promoting properties, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding the intricate biosynthetic pathways and regulatory networks that govern catechin production is critical for the metabolic engineering of tea cultivars with enhanced quality and for the development of this compound-based pharmaceuticals. This technical guide provides an in-depth overview of the core biosynthetic pathways, key enzymatic players, regulatory mechanisms, and detailed experimental protocols relevant to the study of catechins in C. sinensis.

The Core Biosynthetic Pathway of Catechins

Catechins are synthesized through a specialized branch of the flavonoid pathway, which itself is derived from the general phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. The pathway bifurcates to produce the two main classes of catechins: dihydroxylated catechins (B-ring with two hydroxyl groups) and trihydroxylated catechins (B-ring with three hydroxyl groups).

The key enzymes orchestrating this pathway have been extensively studied.[1][2] Critical genes involved in regulating this compound content include CsCHI, CsF3H, CsDFR, CsANS, and CsANR.[1] The entire process is localized within the leaf cells, with evidence suggesting catechins are synthesized and subsequently transported to the central vacuoles of mesophyll cells for storage.[3]

The general workflow from the precursor molecule to the final this compound products is visualized below.

Quantitative Analysis of this compound Content

The concentration and relative composition of individual catechins vary significantly based on genetic and environmental factors. Key variables include the specific cultivar, the maturity of the leaf, and growing conditions such as altitude and light exposure.[4] Young tea leaves are generally richer in total catechins, particularly the galloylated forms like (-)-epigallothis compound gallate (EGCG) and (-)-epithis compound gallate (ECG), which are major contributors to the health benefits and taste profile of high-quality tea.

This compound Content in C. sinensis Leaves by Maturity and Location

The following table summarizes representative data on the concentration of five major catechins across different leaf maturities and growing altitudes.

| Cultivar/Location | Leaf Stage | (+)-Catechin (C) (mg/g) | (-)-Epithis compound (EC) (mg/g) | (-)-Epigallothis compound (EGC) (mg/g) | (-)-Epithis compound Gallate (ECG) (mg/g) | (-)-Epigallothis compound Gallate (EGCG) (mg/g) | Reference |

| Highland (HP01) | Bud | 2.50 ± 0.17 | 3.52 ± 0.17 | 15.68 ± 0.69 | 2.40 ± 0.13 | 11.23 ± 0.44 | |

| 1st Leaf | 3.23 ± 0.14 | 4.38 ± 0.20 | 25.12 ± 0.89 | 3.10 ± 0.14 | 12.98 ± 0.54 | ||

| 4th Leaf | 2.01 ± 0.11 | 2.98 ± 0.14 | 10.23 ± 0.45 | 1.89 ± 0.09 | 9.87 ± 0.39 | ||

| Lowland (LP) | Bud | 2.19 ± 0.10 | 3.12 ± 0.15 | 13.45 ± 0.59 | 2.11 ± 0.10 | 10.54 ± 0.42 | |

| 1st Leaf | 2.89 ± 0.13 | 3.98 ± 0.18 | 20.11 ± 0.81 | 2.87 ± 0.13 | 11.99 ± 0.49 | ||

| 4th Leaf | 1.88 ± 0.09 | 2.54 ± 0.12 | 9.88 ± 0.41 | 1.54 ± 0.07 | 8.99 ± 0.36 | ||

| 'Yabukita' | Tea Leaves | 0.9 | 6.4 | 19.3 | 11.3 | 73.8 | |

| 'Benifuuki' | Tea Leaves | 1.2 | 8.8 | 27.6 | 15.6 | 98.2 |

Values are presented as mg per gram of dry weight. Data from are mean ± SD.

Kinetic Properties of Key Biosynthetic Enzymes

The efficiency and substrate preference of enzymes in the flavonoid pathway are crucial determinants of the final this compound profile. Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme that channels dihydroflavonols towards leucoanthocyanidins. The kinetic parameters of the functional DFR isoform in C. sinensis, CsDFRa, have been characterized, revealing its substrate preferences.

| Enzyme | Substrate | Km (μM) | Vmax (nmol NADPH/min·μg Protein) | kcat/Km (s-1·μM-1) | Reference |

| CsDFRa | Dihydroquercetin (DHQ) | 8.0 ± 1.1 | 1.05 ± 0.04 | 0.156 | |

| Dihydromyricetin (DHM) | 18.2 ± 1.9 | 1.55 ± 0.06 | 0.057 | ||

| Dihydrokaempferol (DHK) | 131.7 ± 11.1 | 0.11 ± 0.01 | 0.001 | ||

| CsDFRa | Dihydroquercetin (DHQ) | 41.80 | - | - | |

| Dihydromyricetin (DHM) | 58.44 | - | - | ||

| Dihydrokaempferol (DHK) | 145.10 | - | - |

Note: Kinetic values can vary between studies due to different experimental conditions. The data shows CsDFRa has a significantly higher affinity (lower Km) and catalytic efficiency (kcat/Km) for dihydroquercetin (DHQ) compared to other substrates, directing flux towards cyanidin-derived catechins.

Regulation of this compound Biosynthesis

The accumulation of catechins is a highly regulated process, influenced by a complex network of internal developmental cues and external environmental signals. This regulation occurs primarily at the transcriptional level, where transcription factors modulate the expression of the biosynthetic genes.

Regulation by Light

Light is a primary environmental factor that promotes this compound biosynthesis. This response is mediated by GOLDEN2-LIKE (GLK) transcription factors, CsGLK1 and CsGLK2. These factors appear to act upstream of other regulatory proteins, such as the R2R3-MYB transcription factor CsMYB5b, to enhance the expression of pathway genes and thus increase this compound content. Shading or low light conditions typically lead to a decrease in total this compound content by repressing the expression of key genes like F3H, F3'H, and DFR.

Regulation by Nutrient Availability and Hormones

Nutrient status, particularly phosphate (Pi) availability, plays a crucial role in modulating this compound production. Phosphate starvation is a significant stressor that triggers a signaling cascade to enhance this compound biosynthesis. This response is orchestrated by the transcription factors CsPHR1 and CsPHR2. Under low-Pi conditions, CsPHRs activate the expression of key downstream genes, including CsANR1 and the transcription factor CsMYB5c, boosting this compound levels.

This nutrient signaling pathway is further integrated with hormone signaling. The jasmonate (JA) pathway repressor, CsJAZ3, can physically interact with CsPHR1 and CsPHR2, thereby inhibiting their activity. This interaction provides a sophisticated mechanism for the plant to balance its growth and defense responses, fine-tuning this compound production based on both nutritional status and hormonal cues. The activity of CsPHRs is also negatively regulated by CsSPX1 proteins under phosphate-sufficient conditions.

Experimental Protocols

Reliable and reproducible experimental methods are essential for the quantitative analysis of catechins and the characterization of their biosynthetic pathway. The following sections provide detailed protocols for key analytical techniques.

Quantification of Catechins by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is the standard method for separating and quantifying individual catechins.

4.1.1. Sample Preparation and Extraction

-

Harvest fresh tea leaves (e.g., one bud and two young leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Lyophilize the frozen samples and grind into a fine powder.

-

Accurately weigh approximately 0.2 g of the dried tea powder into a centrifuge tube.

-

Add 5 mL of 70% (v/v) aqueous methanol.

-

Extract in a water bath at 70°C for 10-20 minutes with intermittent vigorous shaking.

-

Centrifuge the mixture at 4000 x g for 15 minutes.

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 70% methanol and the supernatants pooled.

-

Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

4.1.2. HPLC Conditions The following is a representative gradient elution method.

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

-

Mobile Phase A: 0.2% Phosphoric acid in HPLC-grade water.

-

Mobile Phase B: Methanol/Acetonitrile (15:5 v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 272-280 nm.

-

Gradient Program:

-

0-10 min: 20% B

-

10-12.5 min: 20% to 35% B

-

12.5-20 min: 35% B

-

20-20.01 min: 35% to 70% B

-

20.01-25 min: 70% B

-

25-25.01 min: 70% to 20% B

-

25.01-30 min: 20% B (Re-equilibration)

-

4.1.3. Quantification

-

Prepare a series of standard solutions of authentic this compound standards (e.g., EGCG, EGC, ECG, EC, C) of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area against concentration.

-

Quantify the catechins in the tea extract by comparing their peak areas to the respective calibration curves.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR is used to measure the transcript levels of this compound biosynthesis genes.

-

RNA Extraction: Extract total RNA from frozen, powdered tea leaf tissue using a plant-specific RNA isolation kit, preferably one designed for tissues high in polyphenols and polysaccharides. A CTAB-based extraction method may also be employed.

-

RNA Quality Control: Assess RNA integrity using gel electrophoresis (checking for intact ribosomal RNA bands) and purity/concentration using a spectrophotometer (A260/A280 ratio ~2.0; A260/A230 ratio > 1.8).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for target genes (e.g., CsCHS, CsDFR, CsANR) and a stable reference gene (e.g., GAPDH, 18S rRNA) for normalization. Primers should yield a product of 100-200 bp.

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing:

-

SYBR Green Master Mix (e.g., 10 µL)

-

Forward Primer (0.6 µL of 10 µM stock)

-

Reverse Primer (0.6 µL of 10 µM stock)

-

cDNA template (1 µL)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Run the reaction in a real-time PCR system with a thermal profile such as:

-

Initial Denaturation: 95°C for 15 min

-

40 Cycles:

-

Denaturation: 95°C for 10 s

-

Annealing/Extension: 61°C for 32 s

-

-

Melting Curve Analysis: To verify product specificity.

-

-

-

Data Analysis: Calculate the relative expression levels of target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Dihydroflavonol 4-Reductase (DFR) Enzyme Activity Assay

This assay measures the activity of DFR by monitoring the consumption of its co-factor, NADPH.

-

Crude Enzyme Extraction: Homogenize fresh or frozen young tea leaves in an extraction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5, containing PVPP, ascorbate, and protease inhibitors) on ice. Centrifuge at high speed (e.g., 12,000 x g) at 4°C and use the supernatant as the crude enzyme extract. (For kinetic studies, purified recombinant protein is required).

-

Reaction Mixture: Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

Citrate-Phosphate Buffer (0.1 M, pH 7.2)

-

Substrate (0.01-0.4 mM of DHQ, DHM, or DHK, dissolved in a small amount of methanol)

-

Purified Enzyme (e.g., 5 µg) or crude extract

-

NADPH (final concentration 0.24 mM)

-

-

Assay Measurement:

-

Initiate the reaction by adding the enzyme or NADPH.

-

Immediately measure the decrease in absorbance at 335-340 nm (the absorbance maximum of NADPH) at 25°C for 5-30 minutes using a spectrophotometer.

-

-

Calculation of Activity: Calculate the rate of NADPH oxidation using its molar extinction coefficient (ε = 6.22 mM-1 cm-1). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 nmol of NADPH per minute under the specified conditions. Specific activity is reported as units per mg of protein.

References

- 1. Tea GOLDEN2-LIKE genes enhance this compound biosynthesis through activating R2R3-MYB transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular regulation of catechins biosynthesis in tea [Camellia sinensis (L.) O. Kuntze] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myfoodresearch.com [myfoodresearch.com]

A Deep Dive into the Health Benefits of Catechin Types: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Catechins, a class of flavan-3-ol polyphenols abundant in tea, cocoa, and various fruits, have garnered significant scientific interest for their pleiotropic health benefits. Their biological activities, ranging from antioxidant and anti-inflammatory to cardioprotective and chemopreventive, are intricately linked to their specific chemical structures. This technical guide provides an in-depth analysis of the health benefits associated with different catechin types, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Antioxidant Properties of Catechins

The antioxidant capacity of catechins is a cornerstone of their health-promoting effects, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][2] This activity is highly dependent on the number and arrangement of hydroxyl groups on their B-ring and the presence of a galloyl moiety.[2]

Quantitative Antioxidant Activity

The antioxidant efficacy of different catechins has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater antioxidant activity.

| This compound Type | Antioxidant Assay | IC50 (µM) | Source(s) |

| (-)-Epigallothis compound (EGC) | DPPH Scavenging | 3.24 | [3] |

| (-)-Gallothis compound gallate (GCG) | DPPH Scavenging | 3.79 | [3] |

| (-)-Catechin gallate (CG) | DPPH Scavenging | 5.96 | |

| (-)-Epigallothis compound gallate (EGCG) | DPPH Scavenging | 7.30 | |

| (+)-Catechin (C) | DPPH Scavenging | 8.11 | |

| (-)-Epithis compound (EC) | DPPH Scavenging | 8.91 | |

| Gallothis compound (GC) | DPPH Scavenging | 9.80 | |

| (-)-Epithis compound gallate (ECG) | DPPH Scavenging | Not specified, but high activity noted |

Table 1: Comparative DPPH Radical Scavenging Activity of Different Catechins.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant activity of catechins.

-

Preparation of DPPH Stock Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation: Catechins are dissolved in methanol at various concentrations.

-

Reaction: 4 ml of the DPPH stock solution is added to the this compound samples.

-

Incubation: The mixture is shaken vigorously and incubated in the dark for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control sample containing only DPPH and methanol is also measured.

-

Calculation: The percentage of DPPH scavenging is calculated based on the decrease in absorbance of the sample compared to the control. The IC50 value is then determined from a dose-response curve.

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of numerous diseases. Catechins, particularly the gallated forms like EGCG, exert potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

EGCG-Mediated Inhibition of the NF-κB Pathway

Epigallothis compound-3-gallate (EGCG) has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. EGCG can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocol: NF-κB p65 Transcription Factor Assay

This protocol describes an ELISA-based method to quantify NF-κB p65 activity in nuclear extracts.

-

Cell Culture and Treatment: Human pancreatic cancer cells (e.g., MIAPaCa-2) are cultured and treated with varying concentrations of EGCG (e.g., 10–100µM) for 24 hours.

-

Nuclear Extraction: Cells are lysed using a hypotonic HEPES buffer to isolate the nuclear fraction. The protein concentration of the nuclear extract is determined.

-

ELISA Assay: An ELISA-based transcription factor assay kit is used. A specific double-stranded DNA sequence containing the NF-κB response element is immobilized onto the wells of a 96-well plate.

-

Binding Reaction: The nuclear extracts are added to the wells and incubated, allowing the active NF-κB p65 to bind to its consensus sequence.

-

Detection: A primary antibody specific for the p65 subunit of NF-κB is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Quantification: A chromogenic substrate is added, and the absorbance is read at 450 nm. The intensity of the color is proportional to the amount of active NF-κB p65.

Cardiovascular Health Benefits

Epithis compound (EC), found abundantly in cocoa, has demonstrated significant cardiovascular benefits, primarily through the enhancement of nitric oxide (NO) bioavailability.

Epithis compound and Nitric Oxide Production

(-)-Epithis compound has been shown to augment nitric oxide levels in human endothelial cells, which is a key factor in vasodilation and improved blood flow. This effect is rapid, with maximal NO production observed at a concentration of 1 µmol/L within 10 minutes of application to human coronary artery endothelial cells.

Clinical Trial Data on Epithis compound

Clinical studies have investigated the effects of epithis compound on cardiovascular risk factors.

| Study Population | Intervention | Duration | Key Quantitative Outcomes | Source(s) |

| Hypertriglyceridemic adults | 100 mg (-)-epithis compound/day | 4 weeks | No significant effect on systolic or diastolic blood pressure. | |

| Adults with increased CVD risk | Not specified | Not specified | Not specified | |

| Healthy young adults | 0.5 mg (-)-epithis compound/kg BW | Acute | Increased Flow-Mediated Dilation (FMD) at 2 hours (p < 0.01). | |

| Healthy young adults | 1.0 mg (-)-epithis compound/kg BW | Acute | Increased FMD at 1 hour (p < 0.01) and 2 hours (p < 0.001). |

Table 2: Summary of Clinical Trial Data for (-)-Epithis compound and Cardiovascular Parameters.

Experimental Protocol: Measurement of Nitric Oxide in Endothelial Cells

This protocol details a method for quantifying NO production in Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Culture: HUVECs are cultured to confluence in appropriate media.

-

Treatment: Cells are treated with (-)-epithis compound at various concentrations (e.g., 0.3-10 µM).

-

NO Detection (Reductive Chemiluminescence):

-

The cell culture medium is collected.

-

Nitrite and nitrate in the medium are reduced to NO gas using a reducing agent (e.g., vanadium(III) chloride).

-

The generated NO gas reacts with ozone in a chemiluminescence detector, producing light that is proportional to the NO concentration.

-

-

NO Visualization (Fluorescent Probe):

-

Cells are loaded with an NO-sensitive fluorophore, such as 5-methoxy-2-(1H-naphthol[2,3-d]imidazol-2-yl)-phenol copper complex (MNIP-Cu).

-

Upon NO binding, the probe fluoresces, and the intensity is measured using fluorescence microscopy.

-

Anticancer Activity and Apoptosis Induction

EGCG is the most studied this compound for its anticancer properties, which include the induction of apoptosis (programmed cell death) in various cancer cell lines.

EGCG-Induced Apoptotic Signaling Pathway

EGCG can induce apoptosis through multiple mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases. It can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cell death. EGCG has also been shown to inhibit the PI3K/Akt signaling pathway, which is a key survival pathway in many cancers.

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | This compound | Effect | Concentration/IC50 | Source(s) |

| H1299 | Lung Cancer | EGCG | Inhibition of cell viability | IC50: 27.63 µM | |

| A549 | Lung Cancer | EGCG | Inhibition of cell viability | IC50: 28.34 µM | |

| HT-29 | Colon Cancer | EGCG | Inhibition of NF-κB activity | IC50: ~20 µg/mL | |

| SW1353 | Chondrosarcoma | EGCG | Inhibition of cell proliferation | Dose-dependent | |

| T47D | Breast Cancer | (-)-Gallothis compound gallate (GCG) | Cytotoxic activity (24h) | Highest activity noted | |

| MCF7 | Breast Cancer | (-)-Epigallothis compound gallate (EGCG) | Cytotoxic activity (24h) | Highest activity noted |

Table 3: In Vitro Anticancer Activity of Catechins.

Experimental Protocol: Flow Cytometry for Apoptosis Detection

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.

-

Cell Culture and Treatment: Cancer cells (e.g., H1299) are seeded and treated with EGCG for a specified time (e.g., 72 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-negative cells: Live cells.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.

Bioavailability of Catechins

A significant challenge in the clinical application of catechins is their low bioavailability, which is influenced by factors such as intestinal and hepatic metabolism, and efflux by transporters.

Comparative Bioavailability of Different Catechins

The bioavailability of catechins varies depending on their structure. Non-gallated catechins like EC and EGC generally exhibit higher plasma concentrations than their gallated counterparts, EGCG and ECG.

| This compound Type | Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Source(s) |

| (-)-Epigallothis compound (EGC) | 3g decaffeinated green tea (human) | 1.60 µM | 1-2 hours | |

| (-)-Epithis compound (EC) | 3g decaffeinated green tea (human) | 0.60 µM | 1-3 hours | |

| (-)-Epigallothis compound gallate (EGCG) | 3g decaffeinated green tea (human) | 0.57 µM | 1-3 hours |

Table 4: Pharmacokinetic Parameters of Major Green Tea Catechins in Humans.

Experimental Protocol: Measurement of Catechins in Human Plasma

This protocol outlines a method for quantifying this compound levels in human plasma using HPLC with electrochemical detection.

-

Sample Collection: Blood samples are collected from subjects at various time points after ingestion of a this compound-containing product. Plasma is separated by centrifugation.

-

Protein Precipitation: An equal volume of acetonitrile is added to the plasma to precipitate proteins.

-

Solid-Phase Extraction (SPE):

-

The supernatant is passed through a C18 SPE cartridge to extract the catechins.

-

The cartridge is washed to remove impurities.

-

Catechins are eluted with an appropriate solvent (e.g., 70% dimethylformamide with 0.1% phosphoric acid).

-

-

HPLC Analysis:

-

The eluate is injected into an HPLC system equipped with a reverse-phase C18 column.

-

Catechins are separated using an isocratic or gradient mobile phase.

-

Detection is performed using a coulometric electrochemical detector, which offers high sensitivity.

-

-

Quantification: The concentration of each this compound is determined by comparing the peak areas to those of known standards. An internal standard (e.g., ethyl gallate) is used to correct for extraction efficiency.

Conclusion and Future Directions

The diverse this compound types exhibit a wide array of health benefits, with their specific biological activities being closely tied to their molecular structures. While EGCG is often the most potent in in-vitro anti-inflammatory and anticancer assays, other catechins like EGC and EC demonstrate superior bioavailability and significant effects, particularly in the context of cardiovascular health.

For drug development professionals, the challenge of low bioavailability remains a critical hurdle. Future research should focus on strategies to enhance the delivery and systemic exposure of these promising compounds, such as nano-encapsulation or the development of prodrugs. Furthermore, a deeper understanding of the in-vivo metabolism of different catechins and the biological activity of their metabolites is essential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this remarkable class of phytochemicals.

References

- 1. Analytical method of measuring tea catechins in human plasma by solid-phase extraction and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejmoams.com [ejmoams.com]

The Antioxidant Properties of Epigallocatechin Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epigallocatechin gallate (EGCG), the most abundant this compound in green tea, has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth overview of the core mechanisms by which EGCG exerts its antioxidant effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Antioxidant Mechanisms of EGCG

EGCG employs a multi-pronged approach to combat oxidative stress, acting through both direct and indirect mechanisms.

1.1. Direct Free Radical Scavenging: EGCG is a powerful scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its unique chemical structure, particularly the phenolic hydroxyl groups on its B and D rings, allows it to donate hydrogen atoms to neutralize highly reactive radicals such as the superoxide anion, hydroxyl radical, and peroxyl radicals.[1][2] This direct scavenging activity helps to break the chain reactions of free radicals, thereby preventing damage to cellular components like lipids, proteins, and DNA.[1][3] Studies have indicated that the radical scavenging activity of major tea catechins follows the order: EC ≤ ECG < EGC ≤ EGCG.

1.2. Metal Ion Chelation: Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. EGCG can chelate these metal ions, forming stable complexes that prevent their participation in redox cycling and subsequent free radical generation. This chelation activity is a critical aspect of its antioxidant capacity, as it inhibits a key source of cellular oxidative stress. The gallate moiety of EGCG plays a predominant role in this complex formation.

1.3. Modulation of Antioxidant Enzymes and Signaling Pathways: Beyond its direct scavenging effects, EGCG can indirectly enhance the cellular antioxidant defense system by upregulating the expression and activity of various antioxidant enzymes. This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). EGCG can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE, thereby initiating the transcription of a suite of antioxidant and detoxifying genes.

Quantitative Antioxidant Capacity of EGCG

The antioxidant activity of EGCG has been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Free Radical Scavenging Activity of EGCG

| Assay | IC50 / Activity | Reference Compound | Source |

| DPPH Radical Scavenging | 77.2% scavenging at 400 µM | This compound (32.3% at 400 µM) | |

| ABTS Radical Scavenging | 90.2% scavenging at 400 µM | This compound (38.2% at 400 µM) | |

| Hydroxyl Radical Scavenging | Rate constant: 4.22 ± 0.07 x 10¹⁰ M⁻¹s⁻¹ | Trolox and alpha-tocopherol (comparable) |

Table 2: Inhibition of Lipid Peroxidation by EGCG

| Assay | IC50 Value | Inducer | Source |

| TBARS (Gerbil Brain Homogenates) | 0.66 µM | H₂O₂ | |

| TBARS (Gerbil Brain Homogenates) | 3.32 µM | Ferrous Ions |

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of EGCG

| Compound | ORAC Value (µM Trolox Equivalents/mg) | Source |

| EGCG | High antioxidant activity noted | |

| Note: Specific ORAC values for pure EGCG are highly variable depending on the assay conditions. The provided source confirms high activity. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant properties of EGCG.

3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

EGCG standard solution

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of the EGCG sample in methanol.

-

In a 96-well plate, add a specific volume of each EGCG dilution to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

A blank containing only methanol and a control containing methanol and the DPPH solution are also measured.

-